Bis(1-methylpiperidin-4-yl)amine

Description

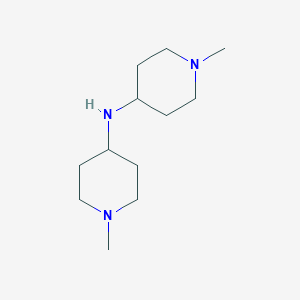

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-14-7-3-11(4-8-14)13-12-5-9-15(2)10-6-12/h11-13H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBSZFPXXCBOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375581 | |

| Record name | bis(1-methylpiperidin-4-yl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117927-28-3 | |

| Record name | bis(1-methylpiperidin-4-yl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1-methylpiperidin-4-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Bis(1-methylpiperidin-4-yl)amine (CAS 117927-28-3): Properties, Synthesis, and Applications in Drug Discovery

Abstract: This document provides a comprehensive technical overview of Bis(1-methylpiperidin-4-yl)amine, a symmetrical diamine with the CAS Registry Number 117927-28-3. Primarily utilized as a pharmaceutical intermediate and a research biochemical, this compound's structure, featuring two N-methylpiperidine moieties linked by a secondary amine, presents a valuable scaffold for medicinal chemistry.[1][2] This guide delves into its physicochemical properties, outlines a representative synthetic pathway via reductive amination, discusses its potential applications in the development of novel therapeutics, and provides essential safety and handling protocols based on current material safety data. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this building block in their scientific endeavors.

Chemical Identity and Core Structure

This compound is a heterocyclic organic compound characterized by two 1-methylpiperidine rings bridged by a secondary amine at the 4-position of each ring. This unique structural arrangement imparts specific stereochemical and physicochemical properties that make it a versatile building block in synthetic chemistry.

-

IUPAC Name: 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine[3][4]

-

CAS Number: 117927-28-3[3]

-

Synonyms: bis(1-methyl-4-piperidyl)amine, N,N'-Bis(1-methylpiperidin-4-yl)amine[4][5]

The presence of two basic nitrogen atoms within the piperidine rings and one in the linking amine group allows for multiple points of interaction or further functionalization, making it a point of interest for constructing more complex molecular architectures.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These data are critical for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 211.35 g/mol | [2][5] |

| Appearance | Off-white to slight yellow solid | [1] |

| Density | ~0.99 g/cm³ | [3][4] |

| Boiling Point | 272.2 °C at 760 mmHg | [3][4] |

| Flash Point | 109.1 °C | [3][4] |

| Purity | Typically ≥95% | [3] |

| LogP | 1.03110 | [3] |

| Storage | Store in a cool, dry, well-ventilated, and locked place | [1][6] |

Synthesis and Mechanistic Insights

As a specialized chemical intermediate, this compound is not typically synthesized in a standard laboratory setting but is available from commercial suppliers. However, a logical and efficient method for its synthesis is through reductive amination . This widely used reaction forms amines from a carbonyl compound and an amine.

Causality of Method Selection: Reductive amination is the preferred pathway for this type of secondary amine synthesis due to its high efficiency, operational simplicity, and the commercial availability of the necessary precursors. The reaction proceeds by first forming a transient iminium ion intermediate from the condensation of a ketone (1-methyl-4-piperidone) and a primary amine (4-amino-1-methylpiperidine), which is then immediately reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is often chosen because it is less reactive towards the carbonyl group than other hydride reagents, minimizing side reactions.

Representative Synthetic Workflow

Caption: Reductive amination pathway for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

-

Reaction Setup: To a solution of 1-methyl-4-piperidone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) in a round-bottom flask, add 4-amino-1-methylpiperidine (1.0-1.1 eq).

-

Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. The reaction can be monitored by TLC or LC-MS.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the stirred mixture. The portion-wise addition helps to control any potential exotherm.

-

Reaction Completion: Allow the reaction to stir at room temperature overnight (12-18 hours) until the starting materials are consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the solvent (e.g., dichloromethane) two more times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product, this compound.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a molecular scaffold for the synthesis of new chemical entities (NCEs) in drug discovery. The piperidine ring is a "privileged scaffold," appearing frequently in FDA-approved drugs, particularly those targeting the central nervous system (CNS).

Scaffold for CNS-Active Agents

The bis-piperidine structure is of significant interest for developing modulators of CNS targets. While this specific compound is an intermediate, its core is structurally related to compounds explored as atypical dopamine transporter (DAT) inhibitors .[7][8] Atypical DAT inhibitors are sought after as potential pharmacotherapies for psychostimulant use disorders, as they can modulate dopamine levels without producing the abuse liability of traditional stimulants.[7][8] Researchers can use this compound as a starting point, modifying the central amine or the piperidine nitrogens to create a library of analogs for screening against targets like DAT, serotonin transporters (SERT), and norepinephrine transporters (NET).

Caption: Logical workflow for utilizing this compound in drug discovery.

Safety, Handling, and Storage

This compound is a chemical that requires careful handling in a controlled laboratory environment. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification

The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[6]

-

H312: Harmful in contact with skin.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H332: Harmful if inhaled.[6]

-

H335: May cause respiratory irritation.[6]

Recommended Precautions and PPE

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[6] Eyewash stations and safety showers should be readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Handling: Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[6] Keep away from heat, sparks, and open flames.[9]

Storage and Disposal

-

Storage: Store locked up in a well-ventilated place.[6] Keep the container tightly closed and store in a cool, dry area.[1][6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Conclusion

This compound (CAS 117927-28-3) is a well-defined chemical intermediate whose true value is realized in its application as a versatile building block. Its bis-piperidine core represents a privileged structure in medicinal chemistry, offering a robust starting point for the synthesis of novel compounds, particularly those targeting the central nervous system. A thorough understanding of its physicochemical properties, synthetic routes, and safety protocols is essential for researchers aiming to unlock its full potential in the development of next-generation therapeutics.

References

- 1. This compound, CasNo.117927-28-3 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS#:117927-28-3 | Chemsrc [chemsrc.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine | C12H25N3 | CID 2761147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

Whitepaper: A Technical Guide to the Physicochemical Properties of Bis(1-methylpiperidin-4-yl)amine

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of Bis(1-methylpiperidin-4-yl)amine (CAS No. 117927-28-3). Intended for researchers, scientists, and professionals in drug development, this document synthesizes established data with field-proven methodologies for characterization. We delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system for generating robust and reliable data. All data and claims are substantiated with citations to authoritative sources, reflecting a commitment to scientific integrity and expertise.

Introduction and Molecular Overview

This compound is a diamine of significant interest in medicinal chemistry, primarily due to the ubiquitous nature of the N-methylpiperidine scaffold in numerous approved pharmaceutical agents.[1] The molecule's structure, featuring two tertiary amine-containing piperidine rings linked by a central secondary amine, imparts a distinct polybasic character. This fundamental feature governs its behavior in both chemical and biological systems. A thorough understanding of its physical properties is therefore not merely an academic exercise but a critical prerequisite for any application, from synthesis and purification to formulation design and the prediction of its pharmacokinetic profile. This guide serves as an authoritative resource for these essential parameters.

Molecular Structure:

Caption: 2D chemical structure of this compound.

Core Physicochemical Properties

The following sections detail the essential physical properties of the compound. Where experimental data is unavailable in the public domain, we provide robust, industry-standard protocols for its determination, grounded in the principles of analytical chemistry.

Molecular Identity and Physical State

The foundational identity of a chemical entity is its molecular formula and corresponding weight, which are critical for all stoichiometric and analytical considerations.

Table 1: Molecular Identity and Appearance

| Parameter | Value | Source |

| CAS Number | 117927-28-3 | [2][3][4] |

| Molecular Formula | C₁₂H₂₅N₃ | [3][4] |

| Average Molecular Weight | 211.35 g/mol | [3][4] |

| Appearance | Off-white to slight yellow solid | N/A (Typical supplier data) |

Thermal Properties: Melting and Boiling Points

Thermal properties are critical indicators of purity, stability, and volatility.

Melting Point

The melting point of a crystalline solid is a sharp, well-defined transition that is highly sensitive to impurities. While a specific value for this compound is not consistently reported in public literature, its determination is a fundamental step in characterization.[5]

Protocol for Melting Point Determination (Capillary Method):

-

Sample Preparation: A small quantity of the dry, powdered sample is carefully packed into a glass capillary tube to a height of 2-3 mm. Uniform packing is essential to ensure consistent heat transfer throughout the sample.

-

Instrument Calibration: The melting point apparatus is calibrated using certified standards with known melting points (e.g., caffeine, vanillin) that bracket the expected range of the sample. This step is non-negotiable for ensuring the trustworthiness of the resulting data.

-

Measurement: The capillary is placed in the heating block. An initial rapid heating ramp is used to approach the approximate melting point, followed by a slow ramp (1–2 °C/min) to allow for thermal equilibrium between the sample and the thermometer.

-

Data Recording: Two temperatures are recorded: the onset of melting (first appearance of liquid) and the clear point (completion of melting). A pure compound should exhibit a narrow range (< 2 °C).

-

Self-Validation: The protocol's validity is confirmed by re-running a standard after the analysis to check for instrument drift.

Caption: A self-validating workflow for melting point determination.

Boiling Point

The boiling point provides insight into a molecule's volatility. For a compound like this compound, with a relatively high molecular weight and multiple hydrogen-bond donors/acceptors, a high boiling point is expected.

Table 2: Boiling Point Data

| Parameter | Value | Rationale / Type | Source |

| Boiling Point | 272.2 °C | at 760 mmHg (Predicted) | [5][6] |

| Boiling Point | 102-105 °C | at 0.45 mmHg (Experimental) | [3] |

Expertise-Driven Insight: The significant difference between the predicted atmospheric boiling point and the experimental vacuum-distillation value is telling. High-molecular-weight amines are often susceptible to thermal decomposition at temperatures approaching their atmospheric boiling point. The experimental data under vacuum is far more practical, indicating that purification via distillation should be conducted under reduced pressure to preserve the integrity of the compound.

Solubility Profile

Solubility is a critical parameter for drug development, impacting formulation, administration, and bioavailability. As a polybasic amine, the aqueous solubility of this compound is expected to be intrinsically linked to pH.

Expected Solubility:

-

Aqueous: Low solubility in neutral water, but significantly higher solubility at acidic pH where the nitrogen atoms become protonated to form more polar, water-soluble salts.

-

Organic: Generally soluble in polar organic solvents like methanol and ethanol, and likely soluble in chlorinated solvents like dichloromethane. It is expected to have poor solubility in non-polar hydrocarbon solvents like hexane.[]

Protocol for pH-Dependent Aqueous Solubility (Equilibrium Shake-Flask Method):

-

System Preparation: Prepare a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 2 to pH 10).

-

Equilibration: Add an excess of the solid compound to each buffer in a sealed vial, ensuring a solid phase remains. Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined time (typically 24-48 hours) sufficient to reach thermodynamic equilibrium.

-

Phase Separation: Separate the undissolved solid via centrifugation and/or filtration through a low-binding 0.22 µm filter (e.g., PVDF).

-

Quantification: Analyze the clear supernatant/filtrate using a validated, stability-indicating HPLC method to determine the concentration of the dissolved compound.

-

Self-Validation: The system is validated by confirming the pH of the solution has not changed post-equilibration and by analyzing the remaining solid (e.g., by XRPD) to ensure no change in solid form (e.g., polymorphism or salt formation) has occurred.

Basicity (pKa)

The pKa value is the negative logarithm of the acid dissociation constant and is the single most important parameter for defining the ionization state of a molecule in solution.[8] With three basic nitrogen centers, this molecule will have three distinct pKa values. While no experimental values are published, we can predict them based on the pKa of analogous structures. The pKa of protonated piperidine is approximately 11.2. N-methylation typically reduces basicity slightly.

Table 3: Predicted pKa Values

| Parameter | Predicted Value (of conjugate acid) | Associated Nitrogen Center |

| pKa₁ | ~10.5 | Tertiary piperidine nitrogen |

| pKa₂ | ~10.5 | Tertiary piperidine nitrogen |

| pKa₃ | ~9.5 | Secondary amine bridge |

Causality and Implications: The two tertiary nitrogens in the N-methylpiperidine rings are expected to be the most basic and have very similar pKa values. The central secondary amine is expected to be slightly less basic. These values dictate that at physiological pH (~7.4), the molecule will exist predominantly in its doubly or triply protonated, highly charged state. This has profound implications: high aqueous solubility but low passive membrane permeability, which is a key consideration in drug design.[9]

References

- 1. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:117927-28-3 | Chemsrc [chemsrc.com]

- 3. chemwhat.com [chemwhat.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

In-Depth Technical Guide: Bis(1-methylpiperidin-4-yl)amine

Abstract

This technical guide provides a comprehensive overview of Bis(1-methylpiperidin-4-yl)amine, a diamine of significant interest in medicinal chemistry and materials science. This document details its chemical structure, synthesis, and characterization, and explores its potential pharmacological activities and other industrial applications. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound, identified by the CAS number 117927-28-3, is a chemical compound featuring two 1-methylpiperidine rings connected by a secondary amine bridge.[1][2][3] This distinct molecular architecture, with its multiple basic nitrogen centers, confers upon it specific stereochemical and electronic characteristics that are highly relevant in various chemical and biological applications. The structural versatility of this diamine makes it a compelling subject for research and development.

Synthesis and Mechanism

The synthesis of this compound is most commonly achieved through the reductive amination of 1-methyl-4-piperidone. This well-established reaction is a cornerstone in the synthesis of a wide array of pharmacologically active compounds.[4]

Synthetic Pathway

The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced to the final amine product. This process can be efficiently carried out in a one-pot synthesis.

References

"Bis(1-methylpiperidin-4-yl)amine" molecular weight

An In-Depth Technical Guide to Bis(1-methylpiperidin-4-yl)amine

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No. 117927-28-3), a symmetrical diamine with significant potential as a building block in pharmaceutical and materials science. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight, and presents its structural characterization. Furthermore, it outlines a conceptual synthetic pathway and discusses its relevance in contemporary research, particularly in the development of novel therapeutic agents. This paper is intended for researchers, chemists, and professionals in drug development seeking detailed information on this versatile chemical intermediate.

This compound is a secondary amine featuring two N-methylated piperidine rings linked at their 4-positions by a central amine bridge. This unique structural motif makes it a valuable intermediate in organic synthesis. Its formal IUPAC name is 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine[1]. The compound is also known by several synonyms, including N,N'-Bis(1-methyl-4-piperidyl)amine[1][2]. Its unique CAS Registry Number is 117927-28-3[1][3][4]. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS), and the specific arrangement in this molecule offers a flexible yet constrained scaffold for designing new bioactive agents[5].

Physicochemical Properties

The precise characterization of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is typically available as a clear, colorless oil and is noted as an irritant[2][6]. A summary of its key quantitative data is presented below.

Molecular Weight and Formula

The molecular formula for this compound is C12H25N3[1][3][4]. Based on this formula, the average molecular weight (MW) is calculated to be 211.35 g/mol [1][2][4][6]. For high-resolution mass spectrometry applications, the exact monoisotopic mass is 211.204847810 Da[1]. This distinction is critical for accurate mass determination in analytical experiments.

Key Property Data

The following table summarizes the essential physicochemical properties of this compound, compiled from various chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 117927-28-3 | [1][3][4] |

| Molecular Formula | C12H25N3 | [1][3][4] |

| Molecular Weight | 211.35 g/mol | [1][2][4] |

| Exact Mass | 211.205 Da | [1][3] |

| Appearance | Clear, colorless oil | [6] |

| Boiling Point | 272.2°C at 760 mmHg; 102-105°C at 0.45 mmHg | [2][3][6] |

| Density | 0.99 g/cm³ (Predicted) | [3][6] |

| Flash Point | 109.1°C | [3] |

| pKa (Predicted) | 9.97 ± 0.20 | [6] |

| LogP (Predicted) | 1.03110 | [3] |

| Refractive Index | 1.526 | [3] |

Molecular Structure and Visualization

The structure of this compound consists of a central secondary amine connecting the C4 positions of two 1-methylpiperidine rings. This configuration provides a specific three-dimensional geometry that influences its binding properties and reactivity.

Caption: 2D molecular structure of this compound.

Synthesis and Characterization

Conceptual Synthetic Workflow

While specific proprietary synthesis routes may vary, a logical and common approach for preparing secondary amines like this compound is through reductive amination. This process involves the reaction of an amine with a ketone, followed by reduction of the resulting imine intermediate.

A plausible synthesis starts from the readily available 1-methylpiperidin-4-one . This ketone can be reacted with ammonia or an ammonia equivalent to form an intermediate primary amine, 4-amino-1-methylpiperidine . This primary amine can then be reacted with a second equivalent of 1-methylpiperidin-4-one. This two-step, one-pot reaction forms an imine (or enamine) intermediate, which is then reduced in situ using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) to yield the final product. This method is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency and broad applicability[7].

The workflow can be visualized as follows:

Caption: Conceptual workflow for the synthesis of the target compound.

Characterization Protocol

To confirm the identity and purity of the synthesized product, a standard battery of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of protons on the piperidine rings, the N-methyl groups, and the N-H proton of the central amine. The integration of signals should correspond to the 25 protons in the structure.

-

¹³C NMR: To identify the unique carbon environments within the molecule. The symmetrical nature of the molecule will result in a specific number of signals corresponding to the piperidine ring carbons and the methyl carbons.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) is typically used for polar molecules like amines.

-

Objective: To confirm the molecular weight. The instrument should detect the protonated molecule [M+H]⁺ at an m/z corresponding to the exact mass (212.21213 Da)[8].

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify key functional groups. A characteristic N-H stretching vibration for the secondary amine should be observable in the region of 3300-3500 cm⁻¹. C-H and C-N stretching vibrations will also be present.

-

-

Purity Analysis (Chromatography):

Applications and Research Context

This compound serves primarily as a specialized chemical intermediate. The piperidine moiety is a common scaffold in the design of ligands for various biological targets, particularly dopamine transporters (DAT) and sigma (σ) receptors[5][10].

The structure can be used as a core to build more complex molecules. For instance, the central secondary amine can be functionalized (e.g., via acylation or alkylation) to attach other pharmacophores. This strategy has been employed to develop atypical dopamine transporter inhibitors, which have therapeutic potential in treating substance use disorders[5]. The metabolic stability and pharmacological profile of drug candidates can be fine-tuned by incorporating rigid, defined scaffolds like the aminopiperidine system[5]. Research into related piperidine structures has also focused on developing agents with antiproliferative properties for cancer treatment[10].

Safety and Handling

This compound is classified as an irritant[2]. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. It should be stored in a cool, dry place, protected from light, often recommended at 2-8°C[6].

Conclusion

This compound is a well-defined chemical compound with a molecular weight of 211.35 g/mol [1][4]. Its symmetrical structure, based on the privileged piperidine scaffold, makes it a valuable intermediate for medicinal chemists and researchers. A thorough understanding of its physicochemical properties, synthetic routes, and analytical characterization is essential for its effective use in the laboratory and in the development of novel, high-value molecules for pharmaceutical applications.

References

- 1. 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine | C12H25N3 | CID 2761147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | CAS#:117927-28-3 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 117927-28-3 [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. PubChemLite - 1-methyl-n-(1-methylpiperidin-4-yl)piperidin-4-amine (C12H25N3) [pubchemlite.lcsb.uni.lu]

- 9. This compound, CasNo.117927-28-3 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Assessment of Bis(1-methylpiperidin-4-yl)amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the aqueous and organic solubility of Bis(1-methylpiperidin-4-yl)amine. Given the scarcity of publicly available experimental solubility data for this compound, this document serves as a practical, in-depth manual outlining the necessary theoretical considerations and detailed experimental protocols.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a diamine compound featuring two piperidine rings, which are common structural motifs in many biologically active molecules and natural products.[1][2] The solubility of a potential drug candidate is a paramount physicochemical property that profoundly influences its entire development trajectory.[3] Poor aqueous solubility can lead to erratic results in in vitro biological assays, hinder the development of viable formulations for in vivo studies, and ultimately result in poor oral bioavailability.[4][5] Therefore, a thorough understanding and accurate measurement of a compound's solubility are indispensable in the early stages of drug discovery and for lead optimization.[4][6]

This guide will delineate the two primary types of solubility measurements pertinent to drug discovery: kinetic and thermodynamic solubility.[7] It will provide detailed, field-proven protocols for each, enabling researchers to generate reliable and reproducible solubility data for this compound.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for designing and interpreting solubility experiments.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅N₃ | [8][9][10] |

| Molecular Weight | 211.35 g/mol | [9][10][11] |

| Boiling Point | 272.2°C at 760 mmHg | [8] |

| Density | 0.99 g/cm³ | [8] |

| Calculated logP | 1.03110 | [8] |

| Appearance | Off-white to slight yellow solid | [12] |

The presence of two basic nitrogen atoms suggests that the solubility of this compound will be highly dependent on pH.[13] The calculated LogP value of approximately 1.03 indicates that the compound is not excessively lipophilic, suggesting that it should possess some degree of aqueous solubility.[8]

Kinetic vs. Thermodynamic Solubility: A Conceptual Overview

In the context of drug discovery, it is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights into a compound's behavior.[7][14]

-

Kinetic Solubility: This is a high-throughput measurement that reflects the solubility of a compound under non-equilibrium conditions.[3] Typically, a concentrated stock solution of the compound in an organic solvent (usually DMSO) is rapidly diluted into an aqueous buffer.[15][16] The kinetic solubility is the concentration at which the compound precipitates out of solution over a short incubation period (e.g., 1-2 hours).[4][15] This measurement is highly relevant for early drug discovery, as it mimics the conditions of many in vitro high-throughput screening (HTS) assays and can help diagnose unreliable results due to compound precipitation.[4][6][7]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent at equilibrium.[5][14] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24 hours or more) until the concentration of the dissolved compound is constant.[4][14] This value is critical for lead optimization, pre-formulation studies, and understanding the potential for oral absorption from the gastrointestinal tract.[5][6][17]

Experimental Protocol: Kinetic Solubility Determination

This protocol is designed for the rapid assessment of this compound's solubility in a high-throughput format using the shake-flask method with analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is chosen for its high sensitivity and specificity, which is particularly useful if the compound lacks a strong UV chromophore.[4]

Rationale Behind Experimental Choices

-

DMSO Stock Solution : Using a DMSO stock allows for high-throughput processing where small volumes can be dispensed into aqueous buffers, a common practice in early drug discovery screening.[7][15]

-

Phosphate-Buffered Saline (PBS) at pH 7.4 : This buffer is chosen to mimic physiological conditions, providing relevant data for initial pharmacological and toxicological assessments.[3]

-

90-minute Incubation : This timeframe is a standard compromise in kinetic assays, allowing for the detection of compounds that precipitate relatively quickly without extending to the point of reaching thermodynamic equilibrium.[3]

-

Filtration : A critical step to separate any undissolved precipitate from the solubilized compound before analysis.[3][15]

Step-by-Step Methodology

-

Preparation of Stock Solution : Accurately weigh a sample of this compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

-

Plate Setup : In duplicate, add the 10 mM DMSO stock solution to the wells of a 96-well microplate. Perform serial dilutions in DMSO to create a range of concentrations for generating a standard curve.

-

Addition of Aqueous Buffer : To the test wells, add phosphate-buffered saline (PBS, pH 7.4) to achieve a final DMSO concentration of 2%.[3] This ensures that the co-solvent effect of DMSO is minimized.

-

Incubation : Seal the plate and shake it at room temperature for 90 minutes.[3]

-

Filtration : After incubation, filter the contents of each well through a MultiScreen® Solubility filter plate to remove any precipitated compound.[3]

-

Sample Analysis : Analyze the filtrate using LC-MS/MS.[16] A standard curve is generated from the serial dilutions of the stock solution.

-

Data Analysis : The concentration of the dissolved compound in the filtrate is determined by comparing its response to the standard curve. The kinetic solubility is reported in µM or µg/mL.[17]

Visual Workflow: Kinetic Solubility Assay

Caption: Workflow for the kinetic solubility determination of this compound.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility of this compound, providing a more definitive value for formulation and development purposes. The shake-flask method is the gold standard for this measurement.[4][6]

Rationale Behind Experimental Choices

-

Solid Compound : Starting with the solid material is essential for determining true equilibrium solubility, as it avoids the supersaturation artifacts that can occur when starting from a DMSO stock.[4][14]

-

24-hour Incubation : A 24-hour incubation period is generally sufficient for most compounds to reach equilibrium between the solid and dissolved states.[14] Longer times may be necessary for highly crystalline or poorly soluble compounds.

-

Centrifugation and Filtration : These steps ensure the complete removal of all undissolved solid particles before analysis of the supernatant.[17]

-

pH Variation : Given that this compound is a diamine, its solubility is expected to be highly pH-dependent. Measuring solubility at different pH values (e.g., acidic, neutral, and basic) provides a comprehensive solubility profile.[5]

Step-by-Step Methodology

-

Sample Preparation : Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial.[14] Ensure the amount added is more than can be expected to dissolve.

-

Solvent Addition : To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., 0.1 M phosphate buffer at pH 5.0, 7.4, and 9.0).[14]

-

Equilibration : Seal the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C) and agitate for 24 hours to allow the system to reach equilibrium.[14]

-

Phase Separation : After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

-

Supernatant Collection and Filtration : Carefully collect the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a 0.45 µm filter.[17]

-

Sample Analysis : Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[5][17]

-

Data Analysis : The determined concentration represents the thermodynamic solubility at the specified pH and temperature. The results should be reported in µM and µg/mL.[17]

Visual Workflow: Thermodynamic Solubility Assay

Caption: Workflow for the thermodynamic solubility determination of this compound.

Solubility in Organic Solvents

While aqueous solubility is paramount for physiological relevance, solubility in organic solvents is important for synthesis, purification, and the preparation of stock solutions. A qualitative or semi-quantitative assessment can be performed.

A suggested protocol involves adding a known mass of this compound to a set volume of solvent (e.g., 10 mg in 1 mL) and observing solubility.[18] If it dissolves, the solution is saturated by adding more compound until a solid phase persists. If it does not dissolve, the mixture can be gently warmed and sonicated.[18] Solvents relevant for chemical synthesis and analysis include:

-

Methanol

-

Ethanol

-

Acetonitrile

-

Dichloromethane (DCM)

-

Toluene

Data Interpretation and Reporting

For a comprehensive solubility profile, the following should be clearly reported:

-

Methodology : Specify whether kinetic or thermodynamic solubility was measured.

-

Conditions : Report the exact conditions, including solvent/buffer composition, pH, temperature, and incubation time.

-

Results : Present quantitative data in tables, expressed in both µM and µg/mL.

-

Observations : Note any visual observations, such as color changes or the nature of any precipitate.

Conclusion

This guide provides a robust framework for the systematic determination of the solubility of this compound. By implementing these detailed protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions throughout the drug discovery and development process. The distinction between kinetic and thermodynamic measurements allows for a nuanced understanding of the compound's behavior, from high-throughput screening to formulation development. Adherence to these standardized methods will ensure data consistency and contribute to the successful progression of research involving this and similar chemical entities.

References

- 1. mdpi.com [mdpi.com]

- 2. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. enamine.net [enamine.net]

- 5. evotec.com [evotec.com]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:117927-28-3 | Chemsrc [chemsrc.com]

- 9. chemwhat.com [chemwhat.com]

- 10. scbt.com [scbt.com]

- 11. 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine | C12H25N3 | CID 2761147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound, CasNo.117927-28-3 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 13. Buy N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine | 1095155-43-3 [smolecule.com]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the Curing Mechanism of Bis(1-methylpiperidin-4-yl)amine in Epoxy Resin Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the molecular scaffold of Bis(1-methylpiperidin-4-yl)amine may suggest potential pharmacological applications, its documented utility lies predominantly within materials science as a potent curing agent for epoxy resins. This guide elucidates the chemical "mechanism of action" of this compound in this context. It details the nucleophilic addition reactions that drive the transformation of liquid epoxy monomers into a rigid, cross-linked thermoset polymer. We provide a comprehensive overview of the reaction chemistry, analyze the influence of the agent's unique molecular structure on curing kinetics, and present detailed, field-proven experimental protocols for characterizing the curing process and the final properties of the cured material. This document serves as a technical resource for scientists in polymer chemistry and materials development.

Introduction: Recontextualizing "Mechanism of Action"

This compound, with the chemical formula C₁₂H₂₅N₃, is a diamine characterized by a central secondary amine linking two N-methylpiperidine rings[1][2][3]. Although molecules containing piperidine moieties are common in pharmacologically active compounds, the primary application of this compound is as a hardener, or curing agent, for epoxy resins[4]. Therefore, its "mechanism of action" is not biological but chemical, pertaining to its role in polymerization.

Amine-based curing agents are a cornerstone of epoxy technology, reacting with epoxide groups to form a highly durable, three-dimensional polymer network[5][6][7]. This process, known as curing, converts the low-viscosity resin and hardener into a solid material with excellent mechanical strength, thermal stability, and chemical resistance[8][9]. This guide will dissect the specific chemical reactions through which this compound achieves this transformation.

The Chemical Mechanism of Amine Curing

The curing of an epoxy resin by an amine hardener is a nucleophilic addition reaction. The fundamental mechanism involves the active hydrogen atoms on the amine's nitrogen attacking the electrophilic carbon of the epoxide ring, leading to the ring opening and the formation of a new carbon-nitrogen bond and a hydroxyl group[10][11].

The reaction with a diamine like this compound proceeds in a step-growth polymerization fashion:

-

Primary Reaction: The active hydrogen on the central secondary amine of this compound initiates a nucleophilic attack on an epoxide ring of an epoxy monomer (e.g., Bisphenol A diglycidyl ether, DGEBA). This opens the ring and forms a covalent bond, resulting in a tertiary amine and a secondary hydroxyl group[6].

-

Network Formation: Since the curing agent is difunctional (possessing two piperidine rings, though the key reactive site is the central secondary amine), and epoxy resins are typically di- or polyfunctional, this reaction propagates. Each reaction site creates a new, larger molecule. As the reaction continues, these molecules link together, increasing in molecular weight and viscosity, eventually forming a single, giant, cross-linked network[5][9].

The tertiary amines present on the piperidine rings do not participate directly in the primary curing reaction as they lack active hydrogens. However, they can act as catalysts, accelerating the curing process[6][10].

Visualizing the Curing Pathway

The following diagram illustrates the initial step of the curing reaction, where the secondary amine attacks the epoxide ring.

Caption: Initial nucleophilic attack by the amine on the epoxy ring.

Influence of Molecular Structure on Curing Properties

The specific structure of this compound imparts distinct characteristics to the curing process:

-

Reactivity: As a secondary amine, its reactivity is generally lower than that of primary amines. This can result in a longer pot life (the time the mixed resin remains workable) and may require elevated temperatures to achieve a full cure, compared to aliphatic primary amines like Diethylenetriamine (DETA)[5][10].

-

Steric Hindrance: The bulky piperidine rings can create steric hindrance around the reactive amine group, potentially slowing the reaction rate.

-

Final Polymer Properties: The cyclic aliphatic nature of the piperidine rings can contribute to a higher glass transition temperature (Tg) and improved thermal stability in the final cured polymer compared to linear aliphatic amine hardeners.

Experimental Protocols for Mechanism Characterization

To validate and quantify the curing mechanism of a this compound/epoxy system, a suite of analytical techniques is employed. These protocols form a self-validating system for researchers.

Protocol 1: Curing Kinetics via Differential Scanning Calorimetry (DSC)

Objective: To determine the total heat of reaction (ΔH), onset of cure, peak reaction temperature, and the degree of cure (α).

Methodology:

-

Sample Preparation: Accurately weigh the epoxy resin and this compound hardener into a mixing cup. The stoichiometry is critical; calculate the required parts per hundred resin (PHR) based on the Amine Hydrogen Equivalent Weight (AHEW) of the hardener and the Epoxide Equivalent Weight (EEW) of the resin[10]. Mix thoroughly for 2-3 minutes.

-

DSC Sample Sealing: Immediately transfer 5-10 mg of the reactive mixture into a hermetic aluminum DSC pan and seal it. Prepare an empty, sealed pan as a reference.

-

Dynamic Scan: Place both pans in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to approximately 250 °C. This scan will yield an exotherm curve representing the heat evolved during the curing reaction[12].

-

Isothermal Scan (Optional): To study curing at a specific temperature, heat a fresh sample rapidly to the desired isothermal temperature and hold it, recording the heat flow over time until the reaction is complete.

-

Data Analysis:

-

Integrate the area under the exotherm peak from the dynamic scan to determine the total heat of reaction (ΔH_total).

-

For a partially cured sample, run a residual exotherm scan. The degree of cure (α) is calculated as: α = (ΔH_total - ΔH_residual) / ΔH_total[12][13].

-

The onset temperature, peak temperature, and end temperature provide the characteristic thermal profile of the curing reaction.

-

Protocol 2: Chemical Group Conversion via Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To monitor the chemical reaction by tracking the disappearance of the epoxide functional group and the appearance of the hydroxyl group.

Methodology:

-

Sample Preparation: Prepare the reactive mixture as described for DSC.

-

Measurement: Place a thin film of the mixture between two potassium bromide (KBr) salt plates or within an attenuated total reflectance (ATR) accessory.

-

Spectral Acquisition: Record FTIR spectra at regular intervals over time. If using a heated stage, this can be done at a constant curing temperature.

-

Data Analysis: Monitor the intensity of key absorption bands:

-

Epoxide Peak: Look for the disappearance of the epoxide ring peak, typically around 915 cm⁻¹.

-

Hydroxyl Peak: Observe the appearance and growth of a broad hydroxyl (-OH) band around 3400 cm⁻¹.

-

An internal standard peak that does not change during the reaction (e.g., a C-H stretch) can be used for normalization.

-

Protocol 3: Rheological Analysis of Viscosity and Gelation

Objective: To measure the change in viscosity during curing and determine the pot life and gel time.

Methodology:

-

Sample Preparation: Prepare the reactive mixture and immediately load it onto the plate of a rheometer.

-

Time Sweep: Perform an isothermal time sweep experiment using parallel plate geometry. A small-amplitude oscillatory shear is applied at a constant frequency.

-

Data Analysis:

-

Track the complex viscosity (η*) over time. The pot life is often defined as the time to double or quadruple the initial viscosity.

-

Monitor the storage modulus (G') and loss modulus (G''). The gel point is identified as the crossover point where G' = G''[14]. This marks the transition from a liquid to a solid-like material.

-

Visualizing the Experimental Workflow

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS#:117927-28-3 | Chemsrc [chemsrc.com]

- 3. chemwhat.com [chemwhat.com]

- 4. EP0554823A1 - Epoxy resins cured with mixed methylene bridged poly(cyclohexyl-aromatic)amine curing agents - Google Patents [patents.google.com]

- 5. hanepoxy.net [hanepoxy.net]

- 6. appliedpoleramic.com [appliedpoleramic.com]

- 7. pcimag.com [pcimag.com]

- 8. threebond.co.jp [threebond.co.jp]

- 9. researchgate.net [researchgate.net]

- 10. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]

- 11. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]

- 12. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

Unlocking a Privileged Scaffold: A Technical Guide to the Research Applications of Bis(1-methylpiperidin-4-yl)amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The bis(1-methylpiperidin-4-yl)amine core represents a compelling and underexplored scaffold in medicinal chemistry. Its unique structural features, combining two conformationally restricted piperidine rings linked by a secondary amine, offer a three-dimensional architecture ripe for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential research applications of this compound, moving beyond a simple catalog of possibilities to offer a strategic roadmap for its investigation. We will delve into a putative, robust synthetic protocol, propose key biological targets based on structural analogy to known pharmacologically active agents, and provide detailed methodologies for in vitro screening cascades. This document is intended to serve as a foundational resource for researchers poised to investigate the therapeutic potential of this intriguing molecule and its derivatives.

The this compound Scaffold: A Structural Overview and Rationale for Investigation

This compound, with the CAS Number 117927-28-3, possesses a molecular formula of C12H25N3 and a molecular weight of 211.35 g/mol .[1] The molecule's architecture is characterized by two 1-methylpiperidine rings connected at their 4-positions by a secondary amine linker. This symmetrical design presents a unique spatial arrangement of nitrogen atoms, which are key pharmacophoric features in many biologically active compounds.

The piperidine moiety is a well-established "privileged scaffold" in drug discovery, frequently found in centrally active agents due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[2] The presence of two such rings in this compound suggests its potential as a scaffold for developing ligands that can interact with dimeric receptors or bind to multiple sites within a single target. The central secondary amine provides a convenient handle for further chemical modification, allowing for the generation of diverse libraries of analogues with tailored pharmacological profiles.

Synthesis and Characterization: A Detailed Protocol

Proposed Synthetic Pathway: Reductive Amination

The proposed synthesis involves the reductive amination of two equivalents of 1-methylpiperidin-4-one with ammonia.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

1-Methylpiperidin-4-one

-

Ammonia (as a solution in methanol or as ammonium acetate)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

-

Reaction Setup: To a solution of 1-methylpiperidin-4-one (2.0 equivalents) in dichloromethane (DCM), add a solution of ammonia in methanol (1.0 equivalent) or ammonium acetate (1.0 equivalent).

-

Iminium Ion Formation: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents per equivalent of ketone) portion-wise to the reaction mixture. Monitor the reaction for any effervescence and control the rate of addition accordingly.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of this compound

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-methyl protons (singlet, ~2.2-2.6 ppm), the piperidine ring protons (multiplets), and a broad signal for the secondary amine proton (NH) which should disappear upon D₂O exchange.[3][4] |

| ¹³C NMR | Resonances for the N-methyl carbons, and the carbons of the piperidine rings. Carbons adjacent to the nitrogen atoms will be deshielded.[5] |

| IR Spectroscopy | A characteristic N-H stretching absorption for a secondary amine in the range of 3300-3500 cm⁻¹ (a single, weaker, and sharper band compared to O-H stretches).[6] C-N stretching bands will also be present.[7] |

| Mass Spectrometry | The molecular ion peak should be observed at an odd m/z value, consistent with the nitrogen rule for a compound with an odd number of nitrogen atoms.[8][9] Fragmentation patterns will likely involve α-cleavage adjacent to the nitrogen atoms. |

Potential Research Applications and Screening Strategies

Based on the structural characteristics of this compound and the known biological activities of related compounds, several promising avenues for research can be proposed.

Central Nervous System (CNS) Drug Discovery

The piperidine scaffold is a common feature in many CNS-active drugs.[2] The bis-piperidine structure of the title compound makes it an attractive candidate for targeting CNS receptors and transporters.

Structurally similar aminopiperidine derivatives have shown affinity for the dopamine transporter (DAT), suggesting a potential application in the treatment of psychostimulant use disorders.[10][11][12]

Caption: Potential inhibition of dopamine reuptake.

Screening Protocol: In Vitro DAT Inhibition Assay [13][14]

-

Cell Culture: Utilize cell lines stably expressing the human dopamine transporter (hDAT).

-

Radioligand Uptake Assay:

-

Plate the hDAT-expressing cells in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound or its derivatives.

-

Add a radiolabeled dopamine analog (e.g., [³H]dopamine).

-

Incubate to allow for dopamine uptake.

-

Wash the cells to remove extracellular radioligand.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific dopamine uptake.

Sigma receptors are implicated in a variety of neurological and psychiatric conditions.[15] The lipophilic and basic nature of this compound makes it a candidate for interaction with these receptors.

Screening Protocol: Sigma Receptor Binding Assay [15][16]

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing sigma-1 (σ₁) and sigma-2 (σ₂) receptors (e.g., guinea pig liver membranes for σ₁).[17]

-

Radioligand Binding Assay:

-

Incubate the membrane preparations with a specific radioligand for the target receptor (e.g., --INVALID-LINK---pentazocine for σ₁).

-

Add varying concentrations of the test compound.

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity retained on the filters.

-

-

Data Analysis: Calculate the Ki (inhibition constant) to determine the affinity of the compound for the sigma receptor subtypes.

Anti-Proliferative Activity in Oncology

Several bis-piperidine derivatives have demonstrated anti-proliferative effects against various cancer cell lines.[18] The cytotoxic potential of this compound and its analogs warrants investigation.

Screening Protocol: In Vitro Anti-Proliferative Assay (MTT or SRB Assay) [19][20]

-

Cell Culture: Plate various cancer cell lines (e.g., breast, colon, lung) in 96-well plates.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

Viability Assessment:

-

MTT Assay: Add MTT reagent, which is converted to a colored formazan product by metabolically active cells. Solubilize the formazan crystals and measure the absorbance.

-

SRB Assay: Fix the cells and stain with sulforhodamine B, a protein-binding dye. Solubilize the bound dye and measure the absorbance.

-

-

Data Analysis: Determine the GI₅₀ (concentration that inhibits cell growth by 50%) or IC₅₀ (concentration that reduces cell viability by 50%).

Anti-Inflammatory Applications

The structural motifs present in this compound are also found in compounds with anti-inflammatory properties.[21][22]

Screening Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition) [23]

-

Cell Culture: Use a macrophage cell line (e.g., RAW 264.7).

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and the production of nitric oxide (NO).

-

Compound Treatment: Co-incubate the cells with LPS and varying concentrations of the test compound.

-

Nitric Oxide Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Determine the concentration of the compound that inhibits LPS-induced NO production.

Future Directions and Conclusion

This compound presents itself as a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic accessibility via reductive amination allows for the straightforward generation of a diverse library of analogs. The structural similarity to known bioactive molecules suggests a high probability of identifying compounds with valuable pharmacological activities, particularly in the realms of CNS disorders, oncology, and inflammatory conditions.

This technical guide provides a comprehensive framework for initiating research on this compound. By following the proposed synthetic and screening protocols, researchers can systematically explore the structure-activity relationships of this compound derivatives and unlock their full therapeutic potential. The journey from a promising scaffold to a clinically viable drug is arduous, but the foundation laid out here offers a clear and logical path forward for the scientific community.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. Video: Mass Spectrometry of Amines [jove.com]

- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 10. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening | MDPI [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis and pharmacological evaluation of new anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

An In-Depth Technical Guide to Bis(1-methylpiperidin-4-yl)amine: A Core Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive scientific overview of Bis(1-methylpiperidin-4-yl)amine (CAS No. 117927-28-3), a pivotal secondary amine intermediate in modern pharmaceutical synthesis. The symmetrical structure, featuring two N-methylated piperidine rings linked by an amine bridge, makes it a crucial building block, particularly in the synthesis of second-generation antihistamines. This document delves into the compound's physicochemical properties, details a robust synthesis methodology via reductive amination, outlines its primary application in the production of Active Pharmaceutical Ingredients (APIs), and provides a framework for its analytical characterization and safe handling. The content is structured for researchers, chemists, and professionals in drug development, emphasizing the causal relationships behind the synthetic and analytical protocols.

Introduction and Strategic Importance

This compound, also known as 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine, is a diamine whose structural architecture is of significant interest in medicinal chemistry.[1] The piperidine motif is a prevalent scaffold in numerous centrally active agents and other therapeutic compounds.[2] The specific arrangement of two such rings imparts unique conformational and physicochemical properties that are leveraged in the design of targeted therapeutics.

Its primary importance lies in its role as a key intermediate in the synthesis of drugs like Ebastine.[3] Ebastine is a potent, non-sedating H1 receptor antagonist widely used for treating allergic rhinitis and chronic idiopathic urticaria.[3] The this compound moiety forms a significant part of the final drug structure, influencing its receptor binding affinity, pharmacokinetic profile, and overall efficacy. Understanding the synthesis and control of this intermediate is therefore critical to ensuring the quality and yield of the final API.

Physicochemical and Structural Properties

A clear understanding of the compound's properties is fundamental for its handling, reaction optimization, and purification.

| Property | Value | Source |

| CAS Number | 117927-28-3 | [4] |

| Molecular Formula | C₁₂H₂₅N₃ | [1] |

| Molecular Weight | 211.35 g/mol | [1] |

| IUPAC Name | 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine | [1] |

| Synonyms | Bis(1-methyl-4-piperidyl)amine, Di(1-methylpiperidin-4-yl)amine | [1] |

| Appearance | Expected to be an off-white to yellow solid | Inferred |

| Monoisotopic Mass | 211.2048 Da | [5] |

Synthesis Methodology: Reductive Amination

The most industrially viable and common route for synthesizing this compound is through the reductive amination of 1-methyl-4-piperidone. This reaction forms the core of its production, coupling two piperidone-derived units.[6][7]

Mechanistic Rationale

Reductive amination involves two key transformations in a single pot:

-

Imine Formation: The reaction between the carbonyl group of 1-methyl-4-piperidone and a primary amine (4-amino-1-methylpiperidine) under mildly acidic or neutral conditions to form a protonated iminium ion intermediate.

-

Reduction: The in-situ reduction of the iminium ion to the target secondary amine.

The choice of reducing agent is critical. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they may also reduce the starting ketone, leading to side products. Milder, more selective hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred in laboratory settings as they are particularly effective at reducing protonated imines and less reactive towards ketones.[6] For industrial-scale production, catalytic hydrogenation (e.g., using a Palladium or Nickel catalyst) offers a cost-effective and environmentally cleaner alternative, avoiding stoichiometric inorganic waste.[8][9]

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol (Catalytic Hydrogenation)

This protocol describes a scalable synthesis using catalytic hydrogenation, a common industrial method.

Materials:

-

1-Methyl-4-piperidone (2.0 moles)

-

Ammonium acetate (1.0 mole) or aqueous Ammonia

-

Methanol (Solvent)

-

Raney Nickel (Catalyst, ~5-10% w/w)

-

Hydrogen Gas (H₂)

Procedure:

-

Reactor Setup: Charge a high-pressure hydrogenation reactor with 1-Methyl-4-piperidone, ammonium acetate (as an ammonia source), and methanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen), carefully add the Raney Nickel catalyst slurry. The use of a wet catalyst is crucial to prevent ignition.

-

Hydrogenation: Seal the reactor. Purge the system with nitrogen gas and then with hydrogen gas. Pressurize the reactor with hydrogen gas (typically 3-10 kg/cm ²) and heat to a temperature of 70-100°C.[8]

-

Reaction Monitoring: Maintain the reaction under constant stirring. The reaction progress is monitored by the cessation of hydrogen uptake.

-

Cooling and Filtration: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a bed of celite to remove the Raney Nickel catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

-

Work-up: The residue is taken up in water and the pH is adjusted to be strongly basic (pH > 12) using a concentrated sodium hydroxide solution.[10] This ensures the product is in its free base form.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as toluene or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system to yield pure this compound.

Application as a Pharmaceutical Intermediate: The Synthesis of Ebastine

The primary and most well-documented application of this compound is as a precursor in the multi-step synthesis of Ebastine.[11][12]

The Role in the Ebastine Scaffold

Ebastine's chemical name is 4-(4-benzhydryloxy-1-piperidyl)-1-(4-tert-butylphenyl)butan-1-one.[3] The synthesis does not directly use this compound. Rather, a closely related precursor, 4-hydroxypiperidine, is used to construct the core, which is later modified. However, the synthesis of analogous antihistamines and other CNS agents frequently utilizes intermediates like this compound where a diamine linker is required. The synthesis of Ebastine itself involves reacting 4'-tert-butyl-4-chlorobutyrophenone with 4-hydroxypiperidine, followed by an etherification step with diphenylmethanol.[11][12]

The structural similarity highlights the importance of the substituted piperidine family, for which this compound is a key member.

Logical Pathway from Intermediate to API Class

This diagram illustrates the conceptual link between a piperidine-based intermediate and the final API class it enables.

Caption: Conceptual relationship between the intermediate and the final drug product.

Analytical Quality Control

Confirming the identity and purity of this compound is essential. A combination of spectroscopic and chromatographic methods should be employed.

| Technique | Purpose & Expected Results |

| ¹H-NMR | Structure Confirmation: Expect signals corresponding to the N-methyl protons (singlet), the piperidine ring methylene protons (complex multiplets), and the methine proton adjacent to the secondary amine. The integration of these signals should match the 1:8:1 ratio (per ring). |

| ¹³C-NMR | Carbon Skeleton Confirmation: Should show distinct signals for the N-methyl carbon, the different methylene carbons of the piperidine ring, and the methine carbon. The number of signals will confirm the molecule's symmetry. |

| FT-IR | Functional Group Identification: Look for characteristic N-H stretching for the secondary amine (around 3200-3300 cm⁻¹), C-H stretching for the alkyl groups (~2800-3000 cm⁻¹), and C-N stretching vibrations. |

| GC-MS | Identity & Purity: Gas Chromatography coupled with Mass Spectrometry can confirm the molecular weight (Molecular Ion Peak at m/z = 211) and establish purity by detecting volatile impurities.[13] |

| HPLC | Purity Assessment: Reversed-phase HPLC with a suitable column (e.g., C18) is used for quantitative purity analysis. As an amine, it is often beneficial to use a mobile phase with a basic modifier (like triethylamine or ammonium hydroxide) to ensure good peak shape.[14] |

Safety, Handling, and Storage

Proper handling is crucial due to the compound's hazardous nature.

-

Hazards: this compound is harmful if swallowed, inhaled, or in contact with skin. It can cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1][15]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[16]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[16][17]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of water and soap.[18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[16]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The area should be designated for corrosive and flammable materials.[16][17] Store locked up.[15]

Conclusion

This compound stands out as a high-value intermediate for the pharmaceutical industry. Its synthesis, primarily achieved through the efficient reductive amination of 1-methyl-4-piperidone, is a well-understood and scalable process. Its structural contribution to the piperidine class of APIs makes it a compound of continued interest for both existing drug manufacturing and the development of new chemical entities. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for any scientific professional working with this versatile building block.

References

- 1. 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine | C12H25N3 | CID 2761147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemwhat.com [chemwhat.com]

- 5. PubChemLite - 1-methyl-n-(1-methylpiperidin-4-yl)piperidin-4-amine (C12H25N3) [pubchemlite.lcsb.uni.lu]

- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]

- 10. US2938054A - Process for purification of 4, 4'-methylenedianiline - Google Patents [patents.google.com]

- 11. WO2012076919A1 - Process of preparing ebastine - Google Patents [patents.google.com]

- 12. WO2011121099A2 - Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof - Google Patents [patents.google.com]

- 13. archives.ijper.org [archives.ijper.org]

- 14. biotage.com [biotage.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]